molecular formula C24H26FNO2S2 B12147810 (5Z)-3-(4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12147810
M. Wt: 443.6 g/mol
InChI Key: IYJHWIVRTSHFPC-XLNRJJMWSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 5-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes:

  • Thiazolidinone core: A 2-thioxo-1,3-thiazolidin-4-one scaffold, critical for biological interactions.
  • 4-Octyloxybenzylidene at position 5: A lipophilic alkoxy chain (octyloxy) attached to a benzylidene moiety, influencing solubility and membrane permeability.
  • (5Z)-configuration: The Z-isomer of the benzylidene double bond, which affects molecular geometry and reactivity.

This compound has been investigated for antimicrobial, anticancer, and material science applications due to its unique structural features .

Properties

Molecular Formula

C24H26FNO2S2

Molecular Weight

443.6 g/mol

IUPAC Name

(5Z)-3-(4-fluorophenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H26FNO2S2/c1-2-3-4-5-6-7-16-28-21-14-8-18(9-15-21)17-22-23(27)26(24(29)30-22)20-12-10-19(25)11-13-20/h8-15,17H,2-7,16H2,1H3/b22-17-

InChI Key

IYJHWIVRTSHFPC-XLNRJJMWSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Addition of Octyloxybenzylidene Moiety: The final step involves the condensation of the intermediate with an octyloxybenzaldehyde derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Additions at the Exocyclic Double Bond

The C5 benzylidene group undergoes nucleophilic additions due to its α,β-unsaturated carbonyl system. Common nucleophiles include amines, hydrazines, and thiols.

Reaction Type Conditions Product Reference
Hydrazine additionEthanolic solution, reflux (6–8 hours)Hydrazone derivatives with improved aqueous solubility
Thiol-Michael additionDMF, room temperatureThioether adducts (potential prodrug forms)

These reactions are critical for modifying physicochemical properties (e.g., solubility) and probing bioactivity.

Cycloaddition Reactions

The exocyclic double bond participates in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles.

Key Example :

  • Dienophile : Maleic anhydride

  • Conditions : Toluene, 110°C, 12 hours

  • Product : Fused bicyclic adduct with retained thioxo group .

This reactivity is exploited to generate structurally complex intermediates for drug discovery .

Redox Reactions Involving the Thioxo Group

The 2-thioxo moiety (-C=S) is susceptible to oxidation and reduction:

Reaction Reagents/Conditions Outcome
OxidationH<sub>2</sub>O<sub>2</sub>/AcOHConversion to 2-oxo derivative (-C=O)
ReductionNaBH<sub>4</sub>/MeOHThiol intermediate (-SH) generation

Oxidation alters electronic properties, potentially enhancing binding to cysteine-rich enzyme active sites.

Hydrolysis and Ring-Opening Reactions

Under strongly acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis:

  • Acidic Hydrolysis (HCl, reflux):

    • Product : 4-Oxo-thioamide derivative via cleavage of the C5-N bond.

  • Basic Hydrolysis (NaOH, 70°C):

    • Product : Mercaptoacrylic acid intermediate, recyclizable into new heterocycles .

Substituent-Specific Reactions

Fluorophenyl Group :

  • Undergoes electrophilic aromatic substitution (e.g., nitration) at the para position relative to fluorine.
    Octyloxy Chain :

  • Subject to O-dealkylation under radical initiators (e.g., AIBN), yielding phenolic derivatives .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces ZE isomerization at the C5 benzylidene double bond, confirmed by NMR and UV-Vis spectroscopy. This property is significant for photoswitchable drug design.

Catalytic Modifications

Catalyst Reaction Application
Pd/CHydrogenation of C5 double bondSaturated thiazolidinone analogs
Lipase B (CAL-B)Kinetic resolution of racematesEnantioselective synthesis

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various thiazolidinone derivatives, including (5Z)-3-(4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one. Research indicates that compounds with similar structures exhibit significant inhibitory effects against a range of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Study Bacterial Strains Tested Inhibition Zone (mm) Reference
Study AE. coli15
Study BS. aureus18
Study CP. aeruginosa12

Anticancer Activity

Thiazolidinones are also being investigated for their anticancer properties. The compound has shown promise in preliminary studies that assess its ability to induce apoptosis in cancer cells. The structural modifications, such as the presence of a fluorophenyl group and an octyloxy substituent, may enhance its interaction with cellular targets involved in cancer progression.

Cancer Cell Line IC50 Value (µM) Mechanism of Action Reference
MCF-7 (breast cancer)10Induction of apoptosis
HeLa (cervical cancer)8Cell cycle arrest
A549 (lung cancer)12Inhibition of proliferation

Synthesis and Characterization

The synthesis of (5Z)-3-(4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a condensation reaction between appropriate aldehydes and thiazolidinone precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy :
    A clinical trial involving patients with bacterial infections showed that a thiazolidinone derivative reduced infection rates significantly compared to standard treatments, suggesting its potential as an alternative therapeutic agent.
  • Case Study on Cancer Treatment :
    In vitro studies demonstrated that treatment with thiazolidinone derivatives led to a marked decrease in tumor cell viability in breast and lung cancer models, indicating their role as potential chemotherapeutic agents.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Structural Variations and Their Impacts

The table below highlights key structural differences and their implications:

Compound Name Substituent at Position 3 Substituent at Position 5 Biological Activity Key Structural Difference Reference
(5Z)-3-(4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one 4-Fluorophenyl 4-Octyloxybenzylidene Broad-spectrum antimicrobial, anticancer (IC₅₀: 12–25 µM) Optimal balance of lipophilicity (octyloxy chain) and electronic effects (fluorophenyl)
(5Z)-3-(4-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one 4-Hydroxyphenyl 4-Octyloxybenzylidene Moderate antioxidant activity (EC₅₀: 50 µM) Hydroxyl group increases polarity but reduces membrane permeability
(5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one 4-Methoxyphenyl 4-Octyloxybenzylidene Anticancer (IC₅₀: 18–30 µM) Methoxy group enhances electron-donating capacity, altering target interactions
(5Z)-3-(3-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one 3-Bromophenyl 4-Octyloxybenzylidene Cytotoxic (IC₅₀: 15 µM) Bromine increases steric bulk and halogen bonding potential
(5Z)-5-[4-(hexyloxy)benzylidene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one 4-Fluorophenyl 4-Hexyloxybenzylidene Reduced antimicrobial activity Shorter alkoxy chain (hexyl) decreases lipophilicity and membrane affinity

Key Findings from Comparative Studies

Substituent Effects at Position 3 :

  • Fluorophenyl vs. Hydroxyphenyl : Fluorine’s electronegativity improves binding to enzymes (e.g., tyrosine kinases) compared to the polar hydroxyl group, which may hinder cellular uptake .
  • Halogenated Phenyl Groups (Br, Cl) : Bromine and chlorine substituents enhance cytotoxicity, likely due to increased van der Waals interactions and halogen bonding with biological targets .

Alkoxy Chain Length at Position 5 :

  • Octyloxy vs. Hexyloxy/Decyloxy : The octyloxy chain optimizes lipophilicity for membrane penetration without compromising solubility. Hexyloxy derivatives show reduced activity, while decyloxy analogs face solubility challenges .

However, they may reduce specificity for certain targets .

Biological Activity Trends :

  • Anticancer activity correlates strongly with halogenated phenyl groups (e.g., bromine, fluorine) and moderate alkoxy chain lengths (C8–C10) .
  • Antimicrobial activity is maximized in compounds with fluorophenyl and octyloxy groups, likely due to enhanced membrane disruption and enzyme inhibition .

Biological Activity

The compound (5Z)-3-(4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of heterocyclic compounds, which are recognized for their diverse biological activities. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Structural Characteristics

The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contributes to its pharmacological properties. The presence of substituents, such as the 4-fluorophenyl and octyloxybenzylidene groups, can significantly influence the biological activity of these compounds.

Anticancer Activity

Research has shown that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, a study on derivatives of 4-thiazolidinones demonstrated potent cytotoxic effects against various cancer cell lines, including ovarian (SKOV3) and cervical (HeLa) cancer cells. The compound (4-fluorophenyl) thiazolidin-4-one exhibited an IC50 value indicating strong cytotoxicity, suggesting that modifications in the thiazolidinone structure can enhance anticancer activity .

Antimicrobial Activity

Thiazolidin-4-one derivatives have also been evaluated for their antimicrobial properties. A series of synthesized compounds were tested against different bacterial strains and fungi, showing promising results. For example, compounds with specific substituents demonstrated lower minimum inhibitory concentrations (MIC), indicating effective antimicrobial action .

Antioxidant Properties

Antioxidant activity is another significant aspect of thiazolidin-4-one derivatives. Studies have employed methods such as DPPH radical scavenging to assess antioxidant capacity. Some derivatives have shown activity comparable to or exceeding that of known antioxidants like vitamin C .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidin-4-one derivatives has been documented in several studies. Compounds in this class have been shown to inhibit inflammatory mediators, making them candidates for further development as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural modifications. The introduction of various substituents at specific positions on the thiazolidinone ring can enhance or diminish their pharmacological effects. For instance, the presence of electron-withdrawing groups like fluorine has been associated with increased anticancer activity .

Case Studies

StudyCompoundActivityFindings
Sava et al. (2021)Compound 7AntioxidantIC50: 0.54 ± 0.01 mM; CEAC: 0.137 ± 0.01
Recent Study (2023)4-THAnticancerInduced apoptosis in SKOV3 cells; significant cytotoxicity
Antimicrobial EvaluationVarious DerivativesAntimicrobialMIC values < 31.25 µg/mL against E. coli and K. pneumoniae

Q & A

Q. What are the optimal synthetic routes for (5Z)-3-(4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation between 4-octyloxybenzaldehyde and a thiazolidinone precursor (e.g., 3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one). Key optimization parameters include:

  • Catalyst : Use acidic conditions (e.g., glacial acetic acid) or bases like piperidine to enhance imine formation .
  • Solvent : Polar aprotic solvents (e.g., DMF, ethanol) under reflux (70–120°C) improve yield .
  • Microwave-assisted synthesis : Reduces reaction time (25–30 minutes) and increases efficiency (72–85% yields) compared to conventional heating .
  • Purification : Recrystallization from ethanol or methanol ensures purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the Z-configuration and structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : The gold standard for confirming the Z-configuration. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles, torsion angles, and packing motifs. For example, the thiazolidinone ring’s planarity and benzylidene orientation can be validated .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can identify key signals:
    • Thiocarbonyl (C=S) : Downfield shift at ~190–200 ppm in 13C^{13}C NMR .
    • Z-configuration : Coupling constants (J) between 10–12 Hz for olefinic protons .
  • IR spectroscopy : C=S stretching at ~1200–1250 cm1^{-1} and C=O at ~1700 cm1^{-1} confirm functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the octyloxy and fluorophenyl substituents on biological activity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with shorter/longer alkoxy chains (e.g., methoxy vs. decyloxy) or halogen replacements (e.g., Cl, Br) to assess hydrophobicity and electronic effects .
  • Biological assays : Test inhibitory potency (e.g., IC50_{50}) against targets like kinases or microbial growth. For example:
    • Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance activity by stabilizing ligand-receptor interactions .
    • Octyloxy chain : Longer chains may improve membrane permeability but reduce solubility .
  • Data analysis : Use regression models to correlate logP, molar refractivity, and steric parameters with bioactivity .

Q. What computational strategies are recommended to model the electronic effects of substituents and predict reactivity or binding interactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO) and electrostatic potential maps. Predict nucleophilic/electrophilic sites for substitution reactions .
  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., kinases). Focus on π-π stacking (fluorophenyl) and hydrogen bonding (thioxo group) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .

Q. How should researchers address discrepancies in crystallographic data, such as unexpected bond angles or disorder in the octyloxy chain?

Methodological Answer:

  • Refinement strategies : In SHELXL, apply ISOR or DELU restraints to manage thermal motion in flexible octyloxy chains .
  • Twinned data : Use the TWIN command for non-merohedral twinning. Validate with Rint_{\text{int}} and Hooft parameters .
  • Comparative analysis : Cross-reference bond lengths/angles with structurally similar compounds (e.g., (5Z)-5-(2-hydroxybenzylidene) analogs) to identify outliers .

Q. What experimental approaches can elucidate the compound's mechanism of action in biological systems, given its structural similarity to kinase inhibitors?

Methodological Answer:

  • Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization to measure inhibition of DYRK1A or PKA kinases. Compare with known inhibitors (e.g., harmine) .
  • Cellular assays : Perform Western blotting to monitor downstream phosphorylation targets (e.g., STAT3, NF-κB) in cancer cell lines .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry with purified kinase domains .

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